molecular formula C18H19ClN4O2 B5599076 4-benzyl-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine

4-benzyl-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine

Cat. No.: B5599076
M. Wt: 358.8 g/mol
InChI Key: BTQLAZJJGIULEA-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine, commonly known as CNB-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CNB-001 belongs to the class of compounds called nitrones, which have been shown to possess antioxidant and anti-inflammatory properties. In

Scientific Research Applications

Convenient Synthesis of Bifunctional Tetraaza Macrocycles

This research describes the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, which are converted into bifunctional poly(amino carboxylate) chelating agents. The synthesis involves cyclization of (4-nitrobenzyl)-ethylenediamine with BOC-protected amino disuccinimido esters, yielding macrocyclic diamides. These compounds are then processed to produce substituted macrocyclic amines, further alkylated to generate isothiocyanate derivatives and ^14C labeled chelating agents. This method offers a convenient approach to synthesizing complex structures relevant in chemical biology and material science applications (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Reaction with Aromatic Amines and Nitrogen-containing Heterocycles

The study investigates the reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with aromatic and heterocyclic amines, including piperazine. The reaction results in mono-substitution products, highlighting the compound's potential in synthesizing novel organic molecules with two benzofuroxan fragments. Such reactions are pivotal in developing new materials and pharmaceuticals (Gibadullina et al., 2012).

Crystal Structure of a Piperazine Derivative

This study presents the crystal structure of a specific piperazine derivative, showcasing the molecule's conformation and intermolecular interactions. Understanding the structural attributes of such compounds is essential for designing molecules with desired physical and chemical properties, useful in drug development and material science (Kavitha et al., 2013).

Synthesis of Sulphonamide Benzothiazole for Antimicrobial Screening

Research on synthesizing novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one compounds reveals their potential antimicrobial activity. Such studies contribute to the discovery of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Inhibition of Nucleoside Transport Proteins

The research on the synthesis and biological evaluation of C8-alkylamine-substituted purines, including derivatives of 4-nitrobenzylthioinosine (NBTI), explores their use in inhibiting the nucleoside transport protein ENT1. Such compounds have potential therapeutic applications in treating diseases related to nucleoside transport dysfunction (Tromp et al., 2005).

Antihistaminic Activity of Benzimidazole Derivatives

A study on the synthesis and screening of N1-Alkyl–2(N4- Alkyl/Aryl piperazinyl methyl) Benzimidazole derivatives for antihistaminic activity highlights their potential in treating allergic diseases. The findings underscore the role of chemical synthesis in developing new therapeutic agents with low toxicity (Gadhave, Vichare, & Joshi, 2012).

Properties

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(4-chloro-3-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c19-17-7-6-16(12-18(17)23(24)25)13-20-22-10-8-21(9-11-22)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQLAZJJGIULEA-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.